4-(5-Bromo-2-nitro-benzylamino)-piperidine-1-carboxylic acid tert-butyl ester
CAS No.: 1942041-07-7
Cat. No.: VC2772287
Molecular Formula: C17H24BrN3O4
Molecular Weight: 414.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1942041-07-7 |
---|---|
Molecular Formula | C17H24BrN3O4 |
Molecular Weight | 414.3 g/mol |
IUPAC Name | tert-butyl 4-[(5-bromo-2-nitrophenyl)methylamino]piperidine-1-carboxylate |
Standard InChI | InChI=1S/C17H24BrN3O4/c1-17(2,3)25-16(22)20-8-6-14(7-9-20)19-11-12-10-13(18)4-5-15(12)21(23)24/h4-5,10,14,19H,6-9,11H2,1-3H3 |
Standard InChI Key | SYOUBRYEGHTUIM-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(CC1)NCC2=C(C=CC(=C2)Br)[N+](=O)[O-] |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)NCC2=C(C=CC(=C2)Br)[N+](=O)[O-] |
Introduction
Chemical Structure and Identification
4-(5-Bromo-2-nitro-benzylamino)-piperidine-1-carboxylic acid tert-butyl ester (CAS Registry Number: 1942041-07-7) is characterized by a piperidine core structure protected with a tert-butyloxycarbonyl (Boc) group at the nitrogen in position 1, while bearing a benzylamino substituent at position 4. The benzyl portion features two key functional groups: a bromo substituent at position 5 and a nitro group at position 2. This multifunctional structure provides opportunities for various chemical transformations, making the compound valuable in synthesis pathways.
The molecular formula of this compound is C17H24BrN3O4, with a calculated molecular weight of approximately 414.3 g/mol. The compound is classified as a functionalized amine with multiple reactive sites, typically appearing as a crystalline solid at room temperature. The presence of the tert-butyloxycarbonyl protecting group is particularly significant as it allows for selective chemical manipulations by protecting the piperidine nitrogen .
Structural Features and Reactive Centers
The compound contains several key structural features that determine its chemical behavior:
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A Boc-protected piperidine ring providing a stable amine functionality
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A secondary amine linkage between the piperidine and benzyl groups
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An aromatic ring with both electron-withdrawing (nitro) and halogen (bromo) substituents
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Multiple potential sites for nucleophilic, electrophilic, and coordination reactions
Physical and Chemical Properties
While specific experimental data for 4-(5-Bromo-2-nitro-benzylamino)-piperidine-1-carboxylic acid tert-butyl ester is limited in the literature, its properties can be inferred from structurally similar compounds. Based on related structures, this compound likely exhibits the following properties:
The presence of the Boc protecting group confers stability under basic conditions but sensitivity to acidic environments, as is typical for tert-butyl carbamates. The compound likely exhibits characteristic spectroscopic properties, including distinctive nuclear magnetic resonance (NMR) signals for the tert-butyl group (approximately 1.4-1.5 ppm in 1H NMR) and the aromatic protons of the substituted benzyl ring (7.0-8.5 ppm range) .
Analytical Characterization
Spectroscopic Analysis
Analytical characterization of 4-(5-Bromo-2-nitro-benzylamino)-piperidine-1-carboxylic acid tert-butyl ester would typically include multiple spectroscopic techniques. Based on similar compounds, the following spectroscopic features would be expected:
NMR Spectroscopy:
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¹H NMR (300 MHz, CDCl₃): Expected distinctive signals for tert-butyl group (δ ≈ 1.45 ppm, s, 9H), piperidine ring protons (δ ≈ 1.5-3.5 ppm, complex multiplets), benzylic CH₂ (δ ≈ 4.0-4.2 ppm, d), aromatic protons (δ ≈ 7.0-8.5 ppm, complex pattern due to substitution) .
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¹³C NMR would show characteristic signals for carbonyl carbon (δ ≈ 155 ppm), aromatic carbons (δ ≈ 120-150 ppm), and tert-butyl carbons (δ ≈ 28 and 80 ppm).
Mass Spectrometry:
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Expected molecular ion peak at m/z ≈ 414 (M+) with characteristic isotope pattern for bromine-containing compounds.
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Fragmentation pattern likely showing loss of t-butyl (m/z 57) and CO₂ (m/z 44) from the Boc group.
IR Spectroscopy:
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Characteristic absorption bands for carbamate C=O (≈1690 cm⁻¹), aromatic C=C (≈1600-1400 cm⁻¹), NO₂ (≈1530 and 1350 cm⁻¹), and C-Br (≈750-650 cm⁻¹).
Chromatographic Methods
Purification and analysis of 4-(5-Bromo-2-nitro-benzylamino)-piperidine-1-carboxylic acid tert-butyl ester would typically involve chromatographic techniques:
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Flash Column Chromatography: Typically using silica gel with a gradient elution system of hexane/ethyl acetate (e.g., 0-20% gradient) .
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HPLC: Reversed-phase HPLC with C18 columns and acetonitrile/water mobile phases would be suitable for analysis and purification.
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TLC: Expected Rf value of approximately 0.3-0.4 in hexane/ethyl acetate (8:2) based on similar compounds .
Reactivity and Chemical Transformations
The 4-(5-Bromo-2-nitro-benzylamino)-piperidine-1-carboxylic acid tert-butyl ester presents multiple reactive sites for further chemical transformations, making it valuable in multi-step syntheses.
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